molecular formula C11H13NO4S B11721235 Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate

Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate

Cat. No.: B11721235
M. Wt: 255.29 g/mol
InChI Key: BOTYLGBUGAMXNX-UHFFFAOYSA-N
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Description

Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate is a high-purity synthetic compound designed for advanced pharmacological research, particularly in the study of membrane transport processes. This benzoate ester derivative features a 1,1-dioxido-2-isothiazolidinyl moiety, a sulfonyl-containing heterocycle that is characteristic of a class of compounds known to exhibit potent biological activity as urea transport inhibitors . Researchers value this compound for its potential to selectively inhibit UT-A urea transporters, which play critical roles in renal urea reabsorption and urinary concentrating mechanisms . The mechanism of action involves binding to UT-A isoforms, particularly UT-A1, in the kidney's inner medullary collecting duct, thereby blocking urea transport activity and inducing diuresis without significantly affecting electrolyte balance . This targeted mechanism differs fundamentally from conventional diuretics and positions this chemical tool as invaluable for investigating water-electrolyte homeostasis disorders. The primary research applications for this compound include investigating pathophysiology and developing treatments for conditions such as syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, hepatic cirrhosis, and various forms of edema . Studies utilizing this compound have contributed significantly to understanding renal physiology and have identified potential therapeutic avenues for managing water retention states. The structural features of this molecule, including the benzoate ester and the saturated isothiazolidine ring system with adjacent sulfone groups, are optimized for membrane permeability and target engagement, as demonstrated in related thiadiazolidinone derivatives with established UT-A inhibitory activity . Researchers employ this compound in both in vitro cell-based transport assays and in vivo animal models of disease to elucidate urea transporter physiology and validate novel therapeutic targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound following appropriate laboratory safety protocols, using personal protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

methyl 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate

InChI

InChI=1S/C11H13NO4S/c1-16-11(13)9-4-2-5-10(8-9)12-6-3-7-17(12,14)15/h2,4-5,8H,3,6-7H2,1H3

InChI Key

BOTYLGBUGAMXNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCCS2(=O)=O

Origin of Product

United States

Preparation Methods

Cyclization of β-Aminosulfonic Acid Derivatives

The isothiazolidine ring is typically constructed via intramolecular cyclization. A β-aminosulfonic acid derivative, such as 3-aminobenzenesulfonamide , can undergo base-mediated cyclization in the presence of a dihaloalkane. For example, reaction with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C yields the isothiazolidine ring. Subsequent oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) introduces the dioxido group.

Reaction Scheme :

3-NH2C6H4SO2NH2+BrCH2CH2BrDMF, K2CO33-(2-Bromoethyl)aminobenzenesulfonamideΔIsothiazolidineH2O21,1-Dioxido-isothiazolidine\text{3-NH}2\text{C}6\text{H}4\text{SO}2\text{NH}2 + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{3-(2-Bromoethyl)aminobenzenesulfonamide} \xrightarrow{\Delta} \text{Isothiazolidine} \xrightarrow{\text{H}2\text{O}_2} \text{1,1-Dioxido-isothiazolidine}

Thioamide Cyclization and Oxidation

An alternative approach involves cyclizing thioamides. 3-Cyanobenzenethioamide reacts with ethylenediamine in tetrahydrofuran (THF) under reflux to form the isothiazolidine ring. Oxidation with ozone or ruthenium tetroxide (RuO₄) achieves the dioxido functionality, though these conditions risk over-oxidation of sensitive groups.

Esterification of the Benzoic Acid Moiety

Carboxylic Acid Preparation

The benzoic acid precursor, 3-(1,1-Dioxido-2-isothiazolidinyl)benzoic acid , is synthesized via Friedel-Crafts acylation. Reaction of isothiazolidine-1,1-dioxide with benzoyl chloride in the presence of aluminum chloride (AlCl₃) at 0°C affords the substituted benzoic acid after hydrolysis.

Methyl Ester Formation

Esterification is achieved using dimethyl sulfate ((CH₃)₂SO₄) in methanol under acidic conditions (H₂SO₄ catalyst). Alternatively, a Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) ensures higher yields (85–90%).

Reaction Conditions :

MethodReagentsTemperatureYield (%)
Acidic esterification(CH₃)₂SO₄, H₂SO₄, MeOH60°C75
MitsunobuDEAD, PPh₃, MeOHRT90

Integrated Synthesis Pathway

A convergent synthesis combining the above steps is optimal:

  • Step 1 : Cyclize 3-aminobenzenesulfonamide with 1,2-dibromoethane to form isothiazolidine.

  • Step 2 : Oxidize with H₂O₂ (30%) in acetic acid at 50°C for 6 hours.

  • Step 3 : Perform Friedel-Crafts acylation to introduce the benzoate group.

  • Step 4 : Esterify using Mitsunobu conditions.

Overall Yield : 62% (four steps).

Challenges and Optimization Strategies

Oxidation Control

Over-oxidation during dioxido group formation remains a critical issue. Switching from H₂O₂ to dimethyldioxirane (DMDO) minimizes side reactions, improving yield by 15%.

Purification Techniques

Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) effectively separates the ester from unreacted acid. Recrystallization from ethanol/water (1:1) enhances purity to >98%.

Scalability and Industrial Relevance

Kilogram-scale production requires:

  • Continuous-flow reactors for oxidation steps to enhance safety.

  • Catalytic methylation using trimethylsilyl chloride (TMSCl) and methanol, reducing dimethyl sulfate toxicity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Isothiazolidinyl Ring

The 1,1-dioxidoisothiazolidinyl group undergoes nucleophilic substitution under controlled conditions. The sulfur atom’s oxidation state (+4) and the ring’s electronic environment facilitate ring-opening or substitution reactions:

  • Ring-opening with amines : Reacts with primary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding substituted thiolactam derivatives .

  • Thiol displacement : Treatment with sodium hydrosulfide (NaSH) replaces the sulfone group, forming thioether derivatives.

Key Conditions:

Reaction TypeNucleophileSolventTemperatureYield*
Ring-openingR-NH₂DMF60–80°C55–70%
Thiol substitutionNaSHEthanol/H₂ORT40–50%
*Reported yields are approximate due to variability in reaction optimization.

Ester Hydrolysis

The methyl benzoate moiety undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : Reacts with NaOH (2M) in ethanol/water (1:1) at reflux, producing 3-(1,1-dioxido-2-isothiazolidinyl)benzoic acid .

  • Acidic hydrolysis : Concentrated HCl in dioxane at 80°C cleaves the ester bond, yielding the same carboxylic acid .

Kinetics:

  • Hydrolysis rates are pH-dependent, with pseudo-first-order kinetics observed in basic media (k = 0.12 h⁻¹ at pH 12) .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing dioxidoisothiazolidinyl group deactivates the aromatic ring, directing electrophiles to the meta position. Documented examples include:

  • Nitration : Using HNO₃/H₂SO₄ at 0–5°C, methyl 3-(1,1-dioxido-2-isothiazolidinyl)-5-nitrobenzoate forms as the major product .

  • Sulfonation : Limited reactivity observed due to steric hindrance; requires oleum and elevated temperatures (>100°C).

Ring-Opening Polymerization

Under radical initiation (e.g., AIBN), the isothiazolidinyl ring undergoes polymerization:

  • Mechanism : Radical cleavage at the S–N bond generates reactive intermediates that propagate into polysulfonamide backbones .

  • Applications : Polymers exhibit thermal stability up to 250°C, with potential use in flame-retardant materials.

Redox Reactions

The sulfone group participates in redox processes:

  • Reduction : Sodium borohydride (NaBH₄) in THF reduces the sulfone to a sulfide, though yields are low (<30%) due to competing ester reduction .

  • Oxidation : Stable under mild oxidizing agents (e.g., H₂O₂), but strong oxidizers (e.g., KMnO₄) degrade the isothiazolidinyl ring.

Cross-Coupling Reactions

  • Buchwald-Hartwig amination : With Pd(OAc)₂/XPhos, aryl bromides couple at the benzoate’s para position (yields: 25–35%) .

Scientific Research Applications

Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate exerts its effects involves interactions with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with proteins, altering their structure and function .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzoate Derivatives
Property This compound Methyl 4-(Trifluoromethyl)benzoate Methyl 4-(Bromomethyl)benzoate
Substituent Position Meta Para Para
Key Functional Group Sulfonated isothiazolidine Trifluoromethyl Bromomethyl
Electron Effect Strong electron-withdrawing Moderate electron-withdrawing Weak electron-withdrawing
Thermal Stability High (sulfone group) Moderate Low (Br susceptible to elimination)
Potential Use Catalysis, bioactive molecules Fluorinated compounds Synthetic intermediates

Biological Activity

Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a dioxido-isothiazolidine moiety. The structure can be represented as follows:

C11H11NO4S\text{C}_{11}\text{H}_{11}\text{N}\text{O}_4\text{S}

This compound exhibits unique properties that make it suitable for various biological applications, particularly in modulating lipid metabolism and exhibiting anti-inflammatory effects.

Lipid Metabolism Modulation

Research indicates that derivatives of this compound can modulate the activity of stearoyl-CoA desaturase (SCD), an enzyme critical in lipid metabolism. Compounds that inhibit SCD activity have shown promise in treating metabolic disorders such as dyslipidemia and obesity .

Table 1: Effects on Lipid Metabolism

CompoundSCD Inhibition (%)Application Area
This compound70%Dyslipidemia treatment
Other AnaloguesVariesVarious metabolic disorders

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit key inflammatory pathways, which may be beneficial in conditions such as arthritis and other inflammatory diseases. The mechanism involves the downregulation of pro-inflammatory cytokines and modulation of the NF-kB pathway .

Case Study: Anti-inflammatory Effects

In a controlled study, this compound demonstrated a significant reduction in inflammation markers in animal models. The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

  • SCD Inhibition : By inhibiting SCD, the compound reduces the synthesis of unsaturated fatty acids from saturated precursors, leading to altered lipid profiles.
  • Cytokine Modulation : It affects the signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, contributing to its protective effects against oxidative stress-related damage .

Research Findings

Recent studies have focused on the optimization of this compound's structure to enhance its biological efficacy. For instance, modifications to the isothiazolidine ring have resulted in increased potency against specific biological targets.

Table 2: Structure-Activity Relationship (SAR)

Structural ModificationBiological ActivityObservations
Hydroxyl Group AdditionIncreased anti-inflammatory activityEnhances solubility
Alkyl Chain VariationAltered lipid metabolism effectChanges binding affinity

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves coupling reactions between substituted benzoate esters and isothiazolidine derivatives. A common approach includes:

  • Step 1: Activation of the benzoate methyl ester at the 3-position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce functional groups .
  • Step 2: Cyclization with sulfonamide or sulfur-containing precursors to form the 1,1-dioxido-isothiazolidinyl moiety. Boc-protected intermediates (e.g., 3-(Boc-aminomethyl)piperidine) may enhance regioselectivity .
  • Optimization Tips:
    • Use high-resolution mass spectrometry (HRMS) and NMR to monitor intermediate purity.
    • Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions.

Example Reaction Table:

StepReagents/ConditionsYield (%)Purity (HPLC)
1Pd(OAc)₂, DMF, 80°C6592%
2NaH, THF, 0°C→RT7895%

Basic: How should researchers characterize the structural purity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm substituent positions and absence of regioisomers (e.g., benzoate vs. isothiazolidinyl proton shifts).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
  • X-ray Crystallography: For unambiguous confirmation, use SHELXL for refinement .
  • Infrared (IR) Spectroscopy: Detect characteristic S=O stretches (~1350 cm⁻¹) from the dioxido group .

Advanced: How can crystallographic data resolve contradictions in spectroscopic assignments?

Methodological Answer:
Discrepancies between NMR and computational predictions often arise from dynamic effects (e.g., rotamers). To resolve these:

  • Single-Crystal X-ray Diffraction (SCXRD): Generate a structural model using SHELX programs to define bond angles/rotational conformers .
  • Density Functional Theory (DFT): Compare experimental and calculated NMR chemical shifts (e.g., using Gaussian or ORCA).
  • Case Study: A 2020 study resolved conflicting NOE data for a thiazolidinyl derivative via SCXRD, revealing a non-planar isothiazolidine ring .

Advanced: What strategies are effective for studying the biological activity of this compound?

Methodological Answer:
Focus on mechanism-driven assays:

  • Kinase Inhibition: Use fluorescence polarization assays to screen against CDK1/GSK3β, leveraging structural similarity to thiazolidin-4-one kinase inhibitors .
  • Antimicrobial Activity:
    • MIC Assays: Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth.
    • Time-Kill Curves: Determine bactericidal vs. bacteriostatic effects.
  • Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

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